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Abstract

PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel NaVv1.7, a
genetically validated target for the treatment of pain. This technical guide provides a
comprehensive overview of the chemical structure, synthesis, and biological activity of PF-
05089771 tosylate. It includes detailed experimental protocols for its synthesis and
characterization, as well as its evaluation in preclinical models of pain. The document also
explores the signaling pathways modulated by NaV1.7 and the mechanism of action of PF-
05089771. All quantitative data are summarized in structured tables, and key conceptual
frameworks are visualized using diagrams.

Chemical Structure and Properties

PF-05089771 tosylate is the tosylate salt of the active pharmaceutical ingredient, 4-[2-(3-
amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-4-thiazolylbenzenesulfonamide.

Chemical Structure:
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Table 1. Chemical and Physical Properties[1][2][3][4]

Property Value

4-[2-(3-Amino-1H-pyrazol-4-yl)-4-
chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-

IUPAC Name ]
4-yl)benzene-1-sulfonamide;4-methylbenzene-
1-sulfonic acid

Molecular Formula C18H12CI2FNs03S2 - C7HsO3S

Molecular Weight 672.56 g/mol

CAS Number 1430806-04-4

Cclcce(cel)S(=0)(=0)0.clcc(c(cclCl)-
SMILES c2cn[nH]c2N)Oc3cc(c(cc3CNS(=0)
(=O)Ncdcscn4)F

InChl Key NVKBPDYKPNYMDR-UHFFFAOYSA-N

Synthesis

The synthesis of PF-05089771 is a multi-step process that involves the formation of the diaryl
ether linkage followed by the introduction of the pyrazole and sulfonamide moieties. The
following is a representative synthetic scheme based on the discovery literature.
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Experimental Protocol: Synthesis of PF-05089771

Tosylate

A detailed, step-by-step synthesis protocol for PF-05089771 tosylate is provided in the
supporting information of the primary publication by Swain et al. (2017) in the Journal of
Medicinal Chemistry. Researchers are directed to this source for the complete experimental
procedure.

Mechanism of Action and Signaling Pathway

PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.
[5] NaV1.7 is preferentially expressed in peripheral sensory neurons and plays a crucial role in
the initiation and propagation of action potentials in response to noxious stimuli. The channel is
considered a key regulator of pain signaling.

The mechanism of action of PF-05089771 involves binding to the voltage-sensing domain
(VSD) of the NaV1.7 channel, specifically on the fourth transmembrane segment (S4) of
domain IV. This interaction stabilizes the channel in a non-conducting, inactivated state,
thereby preventing the influx of sodium ions and dampening neuronal excitability.

Signaling Pathway

The inhibition of NaV1.7 by PF-05089771 has downstream consequences on pain signaling
pathways. A key aspect is the modulation of neuronal excitability at the peripheral nerve
endings, which in turn affects signal transmission to the central nervous system. Furthermore,
studies have suggested a link between NaV1.7 function and the endogenous opioid system.
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Figure 1: Simplified signaling pathway of NaV1.7 in nociception and its inhibition by PF-
05089771.

Biological Activity and Data

PF-05089771 exhibits high potency and selectivity for NaV1.7 across multiple species. Its
inhibitory activity has been characterized using various in vitro and in vivo assays.

In Vitro Activity

The potency of PF-05089771 is typically determined using electrophysiological techniques,
such as patch-clamp recordings, on cells expressing the NaV1.7 channel.

Table 2: In Vitro Inhibitory Activity of PF-05089771
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Channel Species ICs0 (M)
NaV1.7 Human 11
Cynomolgus 12

Dog 13

Rat 171

Mouse 8

NaVv1l.5 Human >10,000
NaVv1.8 Human >10,000

In Vivo Activity

The analgesic efficacy of PF-05089771 has been evaluated in various preclinical models of
pain, including models of inflammatory and neuropathic pain.

Table 3: Summary of In Vivo Efficacy Studies

) ) Route of -
Pain Model Species . . Key Findings
Administration

Dose-dependent
Formalin-induced pain  Mouse Oral reduction in

nocifensive behaviors

Complete Freund's

Adjuvant (CFA)- Reversal of thermal
) ) Rat Oral )
induced inflammatory hyperalgesia

pain

Spared Nerve Injury
(SNI) model of Rat Oral

neuropathic pain

Attenuation of

mechanical allodynia

Experimental Protocols
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Electrophysiology Protocol (Whole-Cell Patch Clamp)

o Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaVv1.7
channel are cultured in appropriate media and conditions.

o Cell Preparation: Cells are plated onto glass coverslips and allowed to adhere.
e Recording Solutions:

o External Solution (in mM): 140 NaCl, 3 KCI, 1 MgClz, 1 CaClz, 10 HEPES, 10 glucose, pH
adjusted to 7.4 with NaOH.

o Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with
CsOH.

o Electrophysiological Recording:

o Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition
system.

o Cells are held at a holding potential of -120 mV.
o NaVL1.7 currents are elicited by a depolarizing pulse to 0 mV for 20 ms.

» Data Analysis: The concentration-response curve for PF-05089771 is generated by applying
increasing concentrations of the compound and measuring the inhibition of the peak NaVv1.7
current. The ICso value is calculated by fitting the data to a Hill equation.
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Figure 2: A simplified workflow for determining the in vitro potency of PF-05089771 using
whole-cell patch-clamp electrophysiology.

In Vivo Pain Model Protocol (Formalin Test)

e Animals: Male C57BL/6 mice are used.

o Acclimation: Animals are acclimated to the testing environment for at least 30 minutes before
the experiment.

e Drug Administration: PF-05089771 or vehicle is administered orally at a predetermined time
before the formalin injection.

o Formalin Injection: A 20 pL injection of 5% formalin is made into the plantar surface of the
right hind paw.

e Behavioral Observation: Immediately after the injection, the animal is placed in an
observation chamber, and the cumulative time spent licking or biting the injected paw is
recorded for a period of 60 minutes. The observation period is divided into two phases: the
early phase (0-5 minutes) and the late phase (15-60 minutes).

» Data Analysis: The total time spent in nocifensive behavior is calculated for both phases. The
effect of PF-05089771 is expressed as the percentage of inhibition of the formalin-induced
response compared to the vehicle-treated group.

Conclusion

PF-05089771 tosylate is a well-characterized, potent, and selective inhibitor of NaV1.7 with
demonstrated efficacy in preclinical models of pain. Its unique mechanism of action, targeting
the voltage-sensing domain of the channel, provides a valuable tool for researchers
investigating the role of NaV1.7 in pain and other neurological disorders. The detailed protocols
and data presented in this guide serve as a comprehensive resource for scientists and drug
development professionals working in the field of pain therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.6b00425
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.6b01850
https://pubmed.ncbi.nlm.nih.gov/28682065/
https://pubmed.ncbi.nlm.nih.gov/28682065/
https://pubmed.ncbi.nlm.nih.gov/28682065/
https://pubmed.ncbi.nlm.nih.gov/28682065/
https://elifesciences.org/articles/84151
https://elifesciences.org/articles/84151
https://pmc.ncbi.nlm.nih.gov/articles/PMC10112885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10112885/
https://www.benchchem.com/product/b560333#pf-05089771-tosylate-chemical-structure
https://www.benchchem.com/product/b560333#pf-05089771-tosylate-chemical-structure
https://www.benchchem.com/product/b560333#pf-05089771-tosylate-chemical-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560333?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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